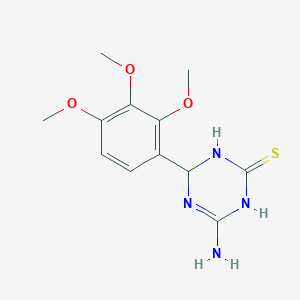

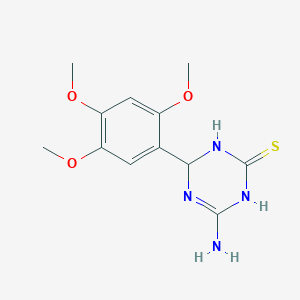

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Vue d'ensemble

Description

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (4-ATPT) is a heterocyclic compound that has recently been studied for its possible applications in scientific research. It has a wide range of potential applications, including its use as a biological reagent, a therapeutic agent, and a synthetic agent.

Applications De Recherche Scientifique

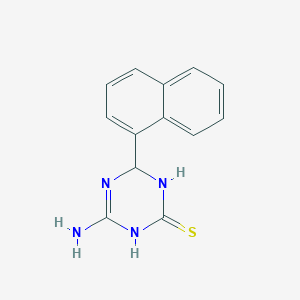

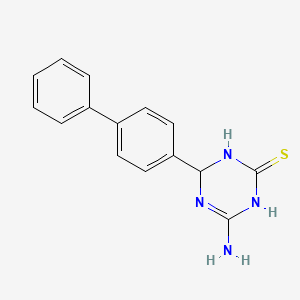

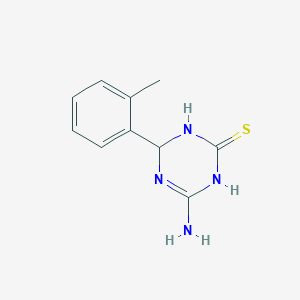

Hybrid Molecule Synthesis and Biological Potential Research on compounds closely related to 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has led to the synthesis of hybrid molecules that incorporate pharmacophore fragments from both 1,3,5-triazine platforms and other pharmacologically active structures. These compounds exhibit promising biological activities due to the presence of multiple pharmacophore fragments. For example, the synthesis method described for creating hybrids with triazine and hydroquinoline moieties involves nucleophilic centers that allow for subsequent reactions, potentially leading to compounds with significant biological activities, including anticoagulant effects by inhibiting blood coagulation factors (ChemChemTech, 2023).

Antimicrobial Activities Derivatives of triazine, such as those explored in studies, have been synthesized and evaluated for their antimicrobial properties. These efforts include the creation of novel triazole derivatives with observed moderate to good activities against various microorganisms, indicating the potential for triazine compounds to be developed as antimicrobial agents (Molecules, 2007).

Electrochemical Applications The electrochemical behavior of triazine derivatives, including compounds with thiol groups, has been studied, revealing unique redox properties. These findings suggest applications in electrochemical sensors or devices due to the distinct redox behavior of these compounds in non-aqueous media, which can be exploited in designing electrochemical detection systems (Journal of Electroanalytical Chemistry, 2005).

Antioxidant and Antitumor Activities Compounds structurally related to 4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol have been evaluated for their antioxidant and antitumor activities. The synthesis of nitrogen heterocycles and their subsequent testing against cancer cell lines have demonstrated that these triazine derivatives could serve as leads for the development of new anticancer agents. This suggests the potential for triazine-based compounds in therapeutic applications targeting oxidative stress and tumor growth (Indian Journal of Applied Research, 2011).

Mécanisme D'action

Target of Action

Similar compounds have been associated with antidepressant activity . Therefore, it’s possible that this compound may also interact with targets involved in mood regulation, such as monoamine neurotransmitters .

Mode of Action

Based on its structural similarity to other antidepressant molecules, it may interact with its targets to modulate neurotransmitter levels . For instance, some antidepressants prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .

Biochemical Pathways

Given its potential antidepressant activity, it might influence the noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Result of Action

If it acts similarly to other antidepressants, it could alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Propriétés

IUPAC Name |

4-amino-2-(2,3,4-trimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-17-7-5-4-6(8(18-2)9(7)19-3)10-14-11(13)16-12(20)15-10/h4-5,10H,1-3H3,(H4,13,14,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKMWYSTHRQULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2NC(=S)NC(=N2)N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(2,3,4-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |

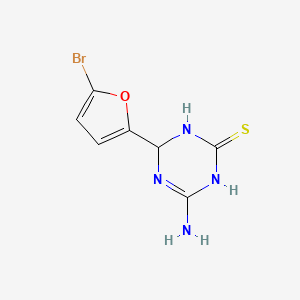

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid](/img/structure/B3084214.png)